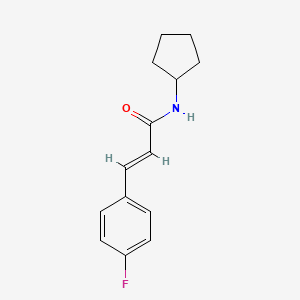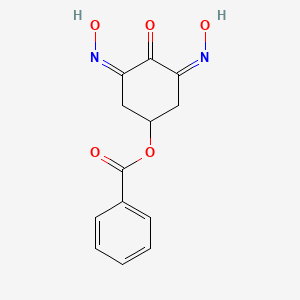
4-chlorophenyl 3-(4-methoxyphenyl)acrylate
Descripción general
Descripción
4-chlorophenyl 3-(4-methoxyphenyl)acrylate, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPA is a synthetic compound that belongs to the family of acrylates. It is a white to off-white powder that is soluble in organic solvents like ethanol and methanol.
Aplicaciones Científicas De Investigación
1. Synthesis and Reaction Mechanisms
4-chlorophenyl 3-(4-methoxyphenyl)acrylate and its derivatives are used in various synthesis and reaction mechanisms. For example, Liu et al. (2009) described the synthesis of 3-(4-methoxyphenylazo)acrylic acid using 4-methoxylphenylhydrazine hydrochloride as a starting material. This process involved a novel reaction mechanism analyzed through charge distribution computation, highlighting the substituents' effect on the benzene ring's electronegativity (Liu et al., 2009).
2. Copolymerization and Polymer Applications
The compound is also utilized in copolymerization processes to synthesize novel materials with specific properties. Whelpley et al. (2022) investigated the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where 4-chlorophenyl acrylate variants were prepared and characterized (Whelpley et al., 2022). Thamizharasi et al. (1999) demonstrated the use of 4-chlorophenyl acrylate in the leather industry, synthesizing copolymers for use as top coat and base coat materials (Thamizharasi et al., 1999).
3. Photocrosslinking and Optical Properties
Acrylates like 4-chlorophenyl 3-(4-methoxyphenyl)acrylate are also important in developing photosensitive polymers. Reddy et al. (1998) explored the synthesis, characterization, and photocrosslinking properties of polymers with pendant α,β-unsaturated ketone moieties, including 4-chlorophenyl variants (Reddy et al., 1998). Furthermore, Mostaghni et al. (2022) studied 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene for its high nonlinear optical properties, indicating the potential of related compounds in optical devices (Mostaghni et al., 2022).
4. Corrosion Inhibition
Another notable application is in the field of corrosion inhibition. Baskar et al. (2014) synthesized photo-cross-linkable polymers including 4-chlorophenyl variants, demonstrating their effectiveness as corrosion inhibitors in acidic media (Baskar et al., 2014).
Propiedades
IUPAC Name |
(4-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-14-7-2-12(3-8-14)4-11-16(18)20-15-9-5-13(17)6-10-15/h2-11H,1H3/b11-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALIOAZKIMNBX-NYYWCZLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)

![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)

![N-(4-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5849420.png)

